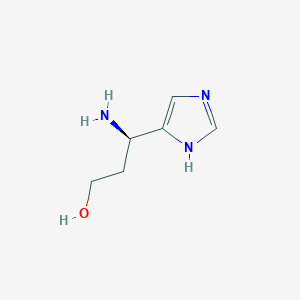

(3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol

Descripción

“(3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol” is a chiral amino alcohol derivative featuring an imidazole ring substituted at the 4-position and a primary alcohol group. Its stereochemistry at the 3R position distinguishes it from racemic or other stereoisomeric forms, which may influence its biological activity and physicochemical properties.

Propiedades

Fórmula molecular |

C6H11N3O |

|---|---|

Peso molecular |

141.17 g/mol |

Nombre IUPAC |

(3R)-3-amino-3-(1H-imidazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C6H11N3O/c7-5(1-2-10)6-3-8-4-9-6/h3-5,10H,1-2,7H2,(H,8,9)/t5-/m1/s1 |

Clave InChI |

ZDLGLSPAGIFREO-RXMQYKEDSA-N |

SMILES isomérico |

C1=C(NC=N1)[C@@H](CCO)N |

SMILES canónico |

C1=C(NC=N1)C(CCO)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as imidazole and amino alcohols.

Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The final product is purified using techniques like column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

Automated Systems: Employing automated systems for precise control of reaction conditions.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydroimidazole derivatives.

Substitution: Formation of amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

(3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol involves:

Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.

Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparación Con Compuestos Similares

Key Observations :

- The 3R-amino group introduces a chiral center absent in simpler analogs like 3-(1H-imidazol-5-yl)propan-1-ol , which may influence receptor binding specificity.

Analytical Data Comparison

*Calculated based on molecular formula C7H11N3O (169.09 g/mol).

Key Observations :

- Bulky substituents (e.g., benzyl, difluorophenoxy) correlate with longer LCMS retention times (e.g., 1.05 min vs. 0.67 min for morpholine-containing analogs).

- The target compound’s lower molecular weight (~169 vs. 367–480 in and analogs) suggests distinct pharmacokinetic profiles, such as faster metabolic clearance.

Actividad Biológica

(3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol, also known as a derivative of imidazole, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally related to various biologically active molecules, particularly in the context of antibacterial and antifungal properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol can be represented as follows:

This compound features an imidazole ring which is critical for its biological interactions.

Biological Activity Overview

Research indicates that (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol exhibits a range of biological activities, primarily focusing on antibacterial properties. The following subsections detail specific findings related to its biological effects.

Antibacterial Activity

A significant body of research has investigated the antibacterial efficacy of imidazole derivatives. For instance, studies have shown that compounds with similar structures demonstrate potent activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol | Staphylococcus aureus | 12.5 μg/mL |

| (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol | Escherichia coli | 25 μg/mL |

These results suggest that (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol has comparable antibacterial activity to established antibiotics such as ciprofloxacin .

The mechanism by which (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol exerts its antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways. Research indicates that compounds with imidazole moieties can interfere with enzyme functions critical for bacterial survival .

Case Studies

Several case studies have highlighted the potential therapeutic applications of (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity against Gram-positive bacteria .

- In Vivo Studies : Animal models treated with (3R)-3-Amino-3-(1H-imidazol-4-yl)propan-1-ol demonstrated reduced bacterial load in infected tissues, suggesting its potential as a therapeutic agent in treating bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.